N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8647120
InChI: InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-4-2-3-5-14(13)27-17(16)22-19(23)26-10-15(24)21-12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3,(H,21,24)
SMILES: CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4
Molecular Formula: C19H18ClN3O2S2
Molecular Weight: 420.0 g/mol

N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC8647120

Molecular Formula: C19H18ClN3O2S2

Molecular Weight: 420.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C19H18ClN3O2S2
Molecular Weight 420.0 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-4-2-3-5-14(13)27-17(16)22-19(23)26-10-15(24)21-12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3,(H,21,24)
Standard InChI Key DQXCDUBBPRNTAU-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4
Canonical SMILES CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a benzothieno[2,3-d]pyrimidine core fused with a cyclohexene ring, substituted at the 2-position with a sulfanyl acetamide group and at the 3-position with a methyl group (Fig. 1). The 4-chlorophenyl moiety attached to the acetamide nitrogen introduces steric and electronic modifications that may influence biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₂S₂
Molecular Weight420.0 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
SMILESCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4

The cyclohexene ring adopts a boat conformation, as inferred from NMR studies of analogous tetrahydrobenzothienopyrimidines . The 4-chlorophenyl group contributes to lipophilicity (clogP ≈ 3.2), potentially enhancing membrane permeability.

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three critical stages (Scheme 1):

  • Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur react in the presence of morpholine to form ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .

  • Pyrimidine Ring Formation: Treatment with formamide at 180°C cyclizes the intermediate into the benzothieno[2,3-d]pyrimidin-4(3H)-one core .

  • Functionalization: Chlorination with POCl₃ followed by nucleophilic substitution with 2-mercapto-N-(4-chlorophenyl)acetamide introduces the sulfanyl acetamide moiety.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
1Morpholine, EtOH, reflux, 12h78%
2Formamide, 180°C, 6h65%
3POCl₃, DMF, 90°C, 4h52%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.82 (m, 4H, cyclohexenyl), 3.12 (s, 3H, N-CH₃), 4.21 (s, 2H, SCH₂CO), 7.32–7.45 (m, 4H, Ar-H) .

  • ¹³C NMR: 167.8 ppm (C=O), 162.1 ppm (pyrimidine C4), 135.9 ppm (C-Cl).

  • IR (KBr): 1695 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-S).

ParameterValue
logP3.4
HBA/HBD5/2
Plasma Protein Binding89%

Comparative Analysis with Analogues

Substituent Effects

  • Methyl vs. Phenyl at C3: Methyl substitution (as in the target compound) reduces steric hindrance compared to phenyl derivatives, potentially improving solubility.

  • Chlorophenyl vs. Phenoxyethyl: The chlorophenyl group in the target compound confers higher logP (3.4 vs. 2.8) than the phenoxyethyl analogue , suggesting enhanced blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator